S-(2-Hydroxyethylmercapto)-L-cysteine

hepatoprotection acetaminophen overdose cysteine prodrug

Researchers studying acetaminophen hepatotoxicity require positive controls that maximize GSH rescue. L-CySSME delivers quantitatively stronger hepatoprotection than NAC. • 30% greater hepatic AdoMet synthetase preservation vs NAC at equimolar doses • Non-enzymatic dual release of cysteine & 2-mercaptoethanol protects mitochondrial and cytosolic GSH • Documented lens-penetrant GSH support for ocular pharmacology models Supplied at ≥95% purity with batch-specific COA. Despatched globally from temperature-controlled stock.

Molecular Formula C5H11NO3S2
Molecular Weight 197.3 g/mol
CAS No. 38254-63-6
Cat. No. B1655552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(2-Hydroxyethylmercapto)-L-cysteine
CAS38254-63-6
SynonymsL-CySSME
S-(2-hydroxyethylmercapto)-L-cysteine
Molecular FormulaC5H11NO3S2
Molecular Weight197.3 g/mol
Structural Identifiers
SMILESC(CSSCC(C(=O)O)N)O
InChIInChI=1S/C5H11NO3S2/c6-4(5(8)9)3-11-10-2-1-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1
InChIKeyYPUBRSXDQSFQBA-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-CySSME: Mixed Disulfide Prodrug for Liver Protection


S-(2-Hydroxyethylmercapto)-L-cysteine (CAS 38254-63-6; L-CySSME) is an S-substituted L-cysteine derivative classified as a mixed disulfide of L-cysteine and 2-mercaptoethanol. It functions as an L-cysteine prodrug that protects against acetaminophen-induced hepatotoxicity by restoring glutathione homeostasis [1]. The compound contains a cleavable disulfide (RSSR′) linkage, distinguishing it from thioether (RSR′) cysteine conjugates, and releases both cysteine and 2-mercaptoethanol upon intracellular reduction. Molecular formula C₅H₁₁NO₃S₂, MW 197.28 g/mol; commercial supply typically at ≥95% purity .

Cysteine prodrug with dual-release disulfide mechanism
Releases cysteine and 2-mercaptoethanol upon intracellular reduction
Hepatoprotection research in acetaminophen-challenge models
Supports glutathione homeostasis and enzyme preservation endpoints
Mechanistically distinct from N-acetyl-L-cysteine (NAC)
Non-enzymatic activation bypasses aminoacylase I dependence

Why NAC Cannot Replace L-CySSME in Hepatoprotection


Cysteine prodrugs are not interchangeable because the identity and release mechanism of the S-substituent directly determine intracellular cysteine delivery kinetics, glutathione (GSH) biosynthetic efficiency, and ancillary antioxidant contributions. N-Acetyl-L-cysteine (NAC) requires enzymatic deacetylation by aminoacylase I, a step that limits oral bioavailability and imposes hepatic first-pass constraints, whereas L-CySSME is a mixed disulfide that can be reduced non-enzymatically by intracellular thiols to release both cysteine and 2-mercaptoethanol simultaneously [1]. Head-to-head in vivo studies have demonstrated that L-CySSME quantitatively outperforms NAC and other prodrugs in preserving hepatic AdoMet synthetase activity and maintaining GSH homeostasis following acetaminophen challenge [2]. Generic substitution risks under-dosing effective cysteine equivalents and forfeiting the dual cysteine/2-mercaptoethanol antioxidant payload [3].

Activation Mechanism L-CySSME is reduced non-enzymatically; NAC requires aminoacylase I deacetylation. Activation kinetics and cysteine delivery may differ substantially.
Active Species Released L-CySSME delivers cysteine and 2-mercaptoethanol; NAC delivers cysteine only. Dual antioxidant payload cannot be replicated by NAC.
Mitochondrial GSH Preservation Reported protection of mitochondrial GSH pools by L-CySSME may not transfer to NAC-based protocols; endpoint profile may differ. NAC substitution risks forfeiting the dual cysteine/2-mercaptoethanol payload and mitochondrial GSH context observed with L-CySSME.

Quantitative Evidence: L-CySSME Outperforms NAC


Hepatoprotective Efficacy vs NAC

L-CySSME administered intraperitoneally at 2.5 mmol/kg provided statistically superior hepatoprotection compared to N-acetyl-L-cysteine (NAC), L-2-oxothiazolidine-4-carboxylic acid (OTCA), and other cysteine prodrugs at equimolar doses. Confidence intervals for mean serum ALT levels at 24 h post-acetaminophen did not overlap between the L-CySSME and NAC groups, establishing unequivocal rank-order superiority: L-CySSME ≈ MTCA > NAC ≈ OTCA [1].

Hepatoprotection vs NAC
Head-to-head
L-CySSME (2.5 mmol/kg i.p.) provided superior hepatoprotection with non-overlapping ALT confidence intervals compared to NAC at equimolar dose in mice [1].
Reported rank-order endpoint context
Supports stronger positive-control signal in acetaminophen liver-injury models
hepatoprotection acetaminophen overdose cysteine prodrug ALT

AdoMet Synthetase Preservation vs NAC

In a direct comparative study, CySSME maintained hepatic S-adenosylmethionine (AdoMet) synthetase activity at 78% of non-challenged control levels following acetaminophen administration, compared to only 60% with NAC (PTCA: 82%). This 18 percentage-point absolute difference translates to a 30% relative improvement in preserving this GSH-dependent, sulfhydryl-sensitive enzyme critical for hepatic methylation and detoxification pathways [1].

AdoMet Synthetase Preservation
Head-to-head
L-CySSME maintained hepatic AdoMet synthetase activity at 78% of control vs 60% with NAC (+18 percentage points; 30% relative improvement) [2].
Reported enzyme preservation endpoint
AdoMet synthetase integrity supports methylation and sulfhydryl homeostasis studies
AdoMet synthetase methionine metabolism hepatic enzyme preservation glutathione

Mitochondrial GSH Preservation vs NAC

Following acetaminophen challenge (90% depletion of total hepatic GSH by 2 h), CySSME and MTCA protected both total hepatic and mitochondrial GSH pools from severe depletion, whereas NAC failed to provide comparable GSH preservation. This differential protection of mitochondrial GSH in particular—critical for preventing mitochondrial permeability transition and necrotic cell death—constitutes a qualitative and quantitative advantage of CySSME over NAC [1].

Mitochondrial GSH Preservation
Cross-study
L-CySSME protected total hepatic and mitochondrial GSH pools from acetaminophen-induced depletion; NAC failed to provide comparable mitochondrial GSH preservation at equimolar doses [2].
Differential mitochondrial GSH endpoint context
Mitochondrial GSH preservation is critical for preventing necrotic cell death in toxicity models
glutathione depletion mitochondrial GSH oxidative stress cysteine prodrug

Dual-Release Prodrug Mechanism vs NAC

L-CySSME is a mixed disulfide (RSSR') that, upon intracellular reduction by thiol-disulfide exchange, simultaneously releases one equivalent each of L-cysteine and 2-mercaptoethanol. L-Cysteine serves as the rate-limiting substrate for GSH biosynthesis, while 2-mercaptoethanol acts as a direct radical-scavenging thiol with documented radioprotective and antioxidant properties independent of GSH synthesis [1][2]. By contrast, NAC requires enzymatic deacetylation by aminoacylase I to liberate cysteine, and the cleaved acetyl group provides no antioxidant benefit, resulting in a single-agent cysteine delivery mechanism [3].

Dual-Release Prodrug Mechanism
Class-level
Mixed disulfide (RSSR') releases L-cysteine + 2-mercaptoethanol via thiol-disulfide exchange. NAC releases only cysteine via enzymatic deacetylation [1][2][3].
Structural rationale for reported endpoint differences
Quantitative contribution of 2-mercaptoethanol to hepatoprotection not yet deconvoluted; requires validation
prodrug mechanism cysteine delivery 2-mercaptoethanol disulfide reduction

Purity and Quality Assurance Documentation

Commercially available S-(2-Hydroxyethylmercapto)-L-cysteine is supplied at a minimum purity specification of 95% (HPLC), supported by lot-specific Certificates of Analysis (COA) and Safety Data Sheets (SDS). This purity level is suitable for in vivo pharmacology, in vitro mechanistic studies, and analytical method development without additional purification .

Purity and Quality Assurance
Specification review
Commercial supply at ≥95% (HPLC) with lot-specific COA and SDS documentation.
Supports experimental reproducibility
Lot-level documentation enables procurement confidence for specialty prodrug sourcing
research-grade purity quality assurance procurement specification COA

Recommended Application Scenarios


Acetaminophen Hepatotoxicity Research

For laboratories investigating mechanisms of acetaminophen (paracetamol) hepatotoxicity or screening novel hepatoprotective agents, L-CySSME provides a quantitatively stronger positive-control signal than NAC. The demonstrated rank-order hepatoprotection (L-CySSME ≈ MTCA > NAC ≈ OTCA) at equimolar doses [1] and the 30% relative improvement in hepatic AdoMet synthetase preservation versus NAC [2] establish L-CySSME as the preferred rescue agent for proof-of-concept studies where maximizing the therapeutic window is critical.

Glutathione Homeostasis and Mitochondrial Stress

L-CySSME uniquely protects both total hepatic and mitochondrial GSH pools from severe toxicant-induced depletion, a property not shared by NAC at equimolar doses [1]. Researchers studying mitochondrial permeability transition, redox signaling, or the role of compartmentalized GSH in cell death pathways should prioritize L-CySSME over NAC to ensure robust GSH preservation across subcellular compartments.

Cysteine Prodrug Design and Pharmacokinetics

As a mixed disulfide prodrug that releases cysteine via non-enzymatic thiol-disulfide exchange (rather than enzyme-dependent deacetylation), L-CySSME serves as a mechanistically distinct comparator for structure-activity relationship (SAR) studies of cysteine delivery systems [1][2]. Its simultaneous release of 2-mercaptoethanol provides an additional experimental variable—dual vs single active species—not available with NAC or thiazolidine-based prodrugs.

Cataract Prevention and Ocular GSH Research

L-CySSME has demonstrated efficacy in preventing acetaminophen- and naphthalene-induced cataract formation in mice by maintaining lenticular GSH levels [1][2]. For ocular pharmacology studies requiring a cysteine prodrug with documented lens-penetrant GSH biosynthetic support, L-CySSME offers evidence-backed utility distinct from systemic hepatoprotective agents like NAC that lack validated ocular protection data.

Application
Selection Property
Validation Focus
Acetaminophen Hepatotoxicity Research
Positive-control signal strength
ALT and hepatic enzyme endpoint comparison
Glutathione Homeostasis and Mitochondrial Stress
Mitochondrial GSH preservation
Compartmentalized GSH pool analysis
Cysteine Prodrug Design and Pharmacokinetics
Non-enzymatic dual-release mechanism
Cysteine delivery kinetics and SAR studies
Cataract Prevention and Ocular GSH Research
Lenticular GSH biosynthetic support
Ocular GSH endpoint and lens opacity models
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